molecular formula C13H20BrNO B1270599 N-(5-bromo-2-methoxybenzyl)pentan-3-amine CAS No. 418773-91-8

N-(5-bromo-2-methoxybenzyl)pentan-3-amine

Cat. No.: B1270599
CAS No.: 418773-91-8
M. Wt: 286.21 g/mol
InChI Key: SAWSWYRJPRTOIR-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methoxybenzyl)pentan-3-amine is a chemical compound with the molecular formula C₁₃H₂₀BrNO. It is a synthetic organic compound that belongs to the class of benzylamines. This compound is characterized by the presence of a bromine atom at the 5-position and a methoxy group at the 2-position on the benzyl ring, along with a pentan-3-amine side chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methoxybenzyl)pentan-3-amine typically involves the reaction of 5-bromo-2-methoxybenzyl chloride with pentan-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methoxybenzyl)pentan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-(5-bromo-2-methoxybenzyl)pentan-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxybenzyl)pentan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-2-methoxybenzyl)ethanamine
  • N-(5-bromo-2-methoxybenzyl)butan-2-amine
  • N-(5-bromo-2-methoxybenzyl)hexan-4-amine

Uniqueness

N-(5-bromo-2-methoxybenzyl)pentan-3-amine is unique due to its specific structural features, such as the presence of a pentan-3-amine side chain and the substitution pattern on the benzyl ring. These structural characteristics confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]pentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO/c1-4-12(5-2)15-9-10-8-11(14)6-7-13(10)16-3/h6-8,12,15H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWSWYRJPRTOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357907
Record name N-(5-bromo-2-methoxybenzyl)pentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418773-91-8
Record name N-(5-bromo-2-methoxybenzyl)pentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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